[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride
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Overview
Description
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylisoxazole: This compound shares the isoxazole ring structure but has different substituents, leading to distinct chemical and biological properties.
N-(5-methylisoxazol-3-yl)malonamide: Another isoxazole derivative with unique properties due to its amide groups.
Uniqueness
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11;/h2-6H,7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABAJIZQLGGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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